(R)-L 888607

描述

Structure

3D Structure

属性

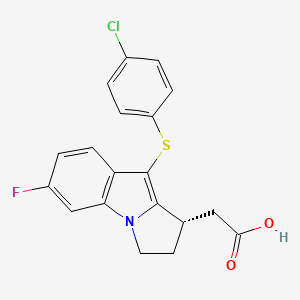

IUPAC Name |

2-[(3S)-4-(4-chlorophenyl)sulfanyl-7-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO2S/c20-12-1-4-14(5-2-12)25-19-15-6-3-13(21)10-16(15)22-8-7-11(18(19)22)9-17(23)24/h1-6,10-11H,7-9H2,(H,23,24)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBAVONRPNJJOH-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=C(C=CC(=C3)F)C(=C2C1CC(=O)O)SC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C3=C(C=CC(=C3)F)C(=C2[C@@H]1CC(=O)O)SC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860033-06-3 |

Source

|

| Record name | L-888607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860033063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-888607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMX71OP17X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-L 888607: A Potent and Selective CRTH2 Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-L 888607 is a potent, selective, and orally active synthetic agonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding profile, signaling pathways, and detailed experimental protocols for its characterization. This information is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in understanding and utilizing this valuable research tool.

Core Mechanism of Action: CRTH2 Agonism

This compound exerts its biological effects by selectively binding to and activating the CRTH2 receptor. CRTH2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a key mediator in type 2 inflammatory responses. By mimicking the action of PGD2, this compound serves as a powerful tool to investigate the physiological and pathological roles of CRTH2 activation.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological parameters of this compound.

Table 1: Binding Affinity of this compound for Human Prostanoid Receptors

| Receptor | Ki (nM) |

| CRTH2/DP2 | 4 |

| DP/DP1 | 211 |

| TP | 283 |

| EP2 | 8748 |

| EP3-III | 1260 |

| EP4 | 4634 |

| FP | 10018 |

| IP | 14434 |

Data from MedchemExpress.[1]

Table 2: Functional Potency of this compound

| Assay | Parameter | Value (nM) |

| CRTH2 Receptor Activation | EC50 | 0.4 |

Data from MedchemExpress.[1]

Signaling Pathways

Activation of the CRTH2 receptor by this compound initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs.

Upon agonist binding, the CRTH2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

-

cAMP Inhibition: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Calcium Mobilization: The freed Gβγ dimer activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm, thereby increasing intracellular calcium concentration.

These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production and release of type 2 cytokines such as IL-4, IL-5, and IL-13.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (for Ki Determination)

This protocol is adapted from standard GPCR binding assay methodologies.

-

Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.

-

Materials:

-

Cell membranes from a cell line recombinantly expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-PGD₂.

-

Non-labeled competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound at various concentrations (for competition curve) or buffer/unlabeled PGD₂ (for total and non-specific binding, respectively).

-

[³H]-PGD₂ at a concentration close to its Kd.

-

Cell membranes (typically 5-20 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through the filter plate.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay (for EC50 Determination)

This protocol is based on the use of calcium-sensitive fluorescent dyes.

-

Objective: To measure the potency (EC₅₀) of this compound in inducing a functional response (calcium mobilization) via the CRTH2 receptor.

-

Materials:

-

A cell line expressing the human CRTH2 receptor (e.g., HEK-hCRTH2-Gα15 or CHO-K1/hCRTH2).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound.

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the cell plate in the fluorescence plate reader.

-

Measure the baseline fluorescence for a short period.

-

Add the different concentrations of this compound to the wells and immediately begin kinetic reading of fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak fluorescence response against the log concentration of this compound.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Eosinophil Chemotaxis Assay

This assay measures the ability of this compound to induce the migration of eosinophils.

-

Objective: To assess the chemoattractant effect of this compound on human eosinophils.

-

Materials:

-

Freshly isolated human eosinophils.

-

Boyden chambers or 96-well chemotaxis plates with a porous membrane (e.g., 5 µm pore size).

-

Assay Medium: RPMI 1640 with 1% FBS.

-

This compound.

-

Cell staining reagents (e.g., Diff-Quik).

-

Microscope.

-

-

Procedure:

-

Isolate eosinophils from the peripheral blood of healthy donors using standard methods (e.g., density gradient centrifugation followed by negative selection).

-

Resuspend the purified eosinophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Prepare serial dilutions of this compound in assay medium.

-

Add the this compound dilutions to the lower wells of the chemotaxis chamber.

-

Place the porous membrane over the lower wells.

-

Add the eosinophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the membrane to visualize the migrated cells on the underside.

-

-

Data Analysis:

-

Count the number of migrated cells in several high-power fields for each concentration of this compound.

-

Plot the number of migrated cells against the log concentration of this compound to generate a chemotactic response curve.

-

Conclusion

This compound is a highly potent and selective agonist for the CRTH2 receptor. Its well-characterized mechanism of action, involving Gi/o-mediated signaling pathways, makes it an indispensable tool for investigating the role of CRTH2 in allergic and inflammatory diseases. The detailed protocols provided in this guide offer a foundation for researchers to reliably assess the pharmacological properties of this compound and other CRTH2-targeting compounds.

References

(R)-L 888607 and its Affinity for the CRTH2 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective agonist (R)-L 888607 for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor that plays a pivotal role in allergic inflammation. This document consolidates key quantitative data, details experimental methodologies for receptor binding assays, and illustrates the associated signaling pathways.

Core Concepts: The CRTH2 Receptor and its Ligand

The CRTH2 receptor, also known as DP2, is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. It is activated by the prostaglandin D2 (PGD2), a key mediator released from mast cells during allergic responses. The interaction between PGD2 and CRTH2 triggers a cascade of intracellular events leading to the chemotaxis and activation of these immune cells, thereby propagating the inflammatory response characteristic of allergic diseases such as asthma and allergic rhinitis.

This compound is a potent and selective synthetic agonist for the CRTH2 receptor. Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the CRTH2 receptor.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound for the human CRTH2 receptor has been determined through various radioligand binding assays. The data consistently demonstrates a high affinity, as indicated by the low nanomolar Ki values.

| Compound | Receptor | Species | Assay Type | Radioligand | Ki (nM) | Reference |

| This compound | CRTH2 | Human | Competition Binding | [3H]PGD2 | 4 | [1] |

| This compound | CRTH2 | Human | Competition Binding | [3H]PGD2 | 0.8 | |

| This compound | DP | Human | Competition Binding | [3H]PGD2 | 2331 | |

| This compound | TP | Human | Competition Binding | [3H]PGD2 | 283 | |

| This compound | EP2 | Human | Competition Binding | [3H]PGD2 | 8748 | |

| This compound | EP3-III | Human | Competition Binding | [3H]PGD2 | 1260 | |

| This compound | EP4 | Human | Competition Binding | [3H]PGD2 | 4634 | |

| This compound | FP | Human | Competition Binding | [3H]PGD2 | 10018 | |

| This compound | IP | Human | Competition Binding | [3H]PGD2 | 14434 |

Experimental Protocols: CRTH2 Receptor Binding Assay

The determination of the binding affinity of compounds like this compound for the CRTH2 receptor is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol synthesized from established methodologies.[2]

Objective: To determine the inhibitory constant (Ki) of a test compound for the CRTH2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Prostaglandin D2 ([3H]PGD2) with high specific activity.

-

Test Compound: this compound or other compounds of interest.

-

Non-specific Binding Control: A high concentration of a known CRTH2 ligand (e.g., unlabeled PGD2) to determine non-specific binding.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, and EDTA at a physiological pH (e.g., 7.4).

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: A vacuum manifold for washing the filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human CRTH2 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay Buffer

-

A fixed concentration of [3H]PGD2 (typically at or near its Kd value).

-

Increasing concentrations of the test compound (e.g., this compound).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled PGD2.

-

-

Initiate the binding reaction by adding a specific amount of the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

Activation of the CRTH2 receptor by an agonist such as this compound initiates a signaling cascade through its coupling to the inhibitory G-protein, Gαi.[3][4] This leads to two primary downstream effects: a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration.

Caption: CRTH2 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a high-affinity agonist for the CRTH2 receptor, exhibiting significant selectivity over other prostanoid receptors. The methodologies outlined in this guide provide a robust framework for assessing the binding characteristics of this and other compounds targeting the CRTH2 receptor. A thorough understanding of the CRTH2 signaling pathway is critical for the development of novel therapeutics for allergic diseases, and this compound serves as an invaluable pharmacological tool in these research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

(R)-L-888607: A Comprehensive Selectivity Profile Over Prostanoid Receptors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity and pharmacological profile of (R)-L-888607, a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 prostanoid receptor. The information presented herein is intended to support research and drug development efforts by providing a centralized resource on the binding affinities, functional activities, and associated signaling pathways related to this compound's interaction with the prostanoid receptor family.

Introduction to (R)-L-888607 and Prostanoid Receptors

Prostanoids are a class of lipid mediators derived from arachidonic acid that play crucial roles in a wide range of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis.[1] Their actions are mediated by a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. This family is comprised of eight members: the DP1 (DP) and DP2 (CRTH2) receptors for prostaglandin D2 (PGD2), four subtypes of the PGE2 receptor (EP1, EP2, EP3, and EP4), the PGF2α receptor (FP), the prostacyclin receptor (IP), and the thromboxane A2 receptor (TP).[1][2]

(R)-L-888607 has been identified as a potent and selective synthetic agonist of the CRTH2 receptor.[1] The CRTH2 receptor is primarily expressed on Th2 lymphocytes, eosinophils, and basophils, and its activation is associated with the promotion of allergic inflammation.[3] The selectivity of (R)-L-888607 for the CRTH2 receptor over other prostanoid receptors is a critical aspect of its pharmacological profile, making it a valuable tool for studying the specific roles of CRTH2 in various biological systems.

Quantitative Selectivity Profile of (R)-L-888607

The selectivity of (R)-L-888607 has been determined through radioligand binding assays using membranes from cells recombinantly expressing individual human prostanoid receptors. The binding affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors.

| Receptor | (R)-L-888607 Ki (nM) | Selectivity Fold vs. CRTH2 |

| CRTH2 (DP2) | 0.8 | 1 |

| DP1 | 2331 | 2914 |

| TP | 283 | 354 |

| EP2 | 8748 | 10935 |

| EP3-III | 1260 | 1575 |

| EP4 | 4634 | 5793 |

| FP | 10018 | 12523 |

| IP | 14434 | 18043 |

Data sourced from Gervais et al., 2005 as cited in an online publication.[1]

Functional Activity of (R)-L-888607

In addition to its high binding affinity, (R)-L-888607 demonstrates potent functional activity as an agonist at the CRTH2 receptor. This has been assessed through functional assays measuring downstream signaling events, such as calcium mobilization.

| Receptor | Assay Type | (R)-L-888607 EC50 (nM) |

| CRTH2 (DP2) | Calcium Mobilization | 0.4 |

Data sourced from a commercially available technical data sheet.

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of (R)-L-888607's selectivity profile. The specific details are based on the protocols outlined by Gervais et al., 2005, where this compound was first characterized.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of (R)-L-888607 for a panel of human prostanoid receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells were stably transfected to express a single subtype of human prostanoid receptor (CRTH2, DP1, EP1, EP2, EP3, EP4, FP, IP, or TP). The cells were cultured to a high density, harvested, and then homogenized. The cell homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in a suitable buffer. Protein concentration of the membrane preparations was determined using a standard protein assay.

-

Competitive Radioligand Binding: The binding assays were performed in a 96-well format. For each receptor, a fixed concentration of a specific radioligand (e.g., [3H]PGD2 for CRTH2 and DP1) was incubated with the cell membrane preparation in the presence of increasing concentrations of unlabeled (R)-L-888607.

-

Incubation and Filtration: The mixture was incubated at room temperature for a sufficient time to reach equilibrium. The binding reaction was terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand. The filters were then washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting and Data Analysis: The radioactivity retained on the filters was quantified using a scintillation counter. The data were analyzed using a nonlinear regression model to determine the IC50 value, which is the concentration of (R)-L-888607 that inhibits 50% of the specific binding of the radioligand. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Objective: To determine the functional potency (EC50) of (R)-L-888607 as an agonist at the human CRTH2 receptor.

Methodology:

-

Cell Culture and Dye Loading: HEK293 cells stably expressing the human CRTH2 receptor were seeded into 96-well plates. On the day of the assay, the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

-

Compound Addition and Fluorescence Measurement: The plates were then placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading was taken before the addition of varying concentrations of (R)-L-888607. The change in fluorescence, indicative of an increase in intracellular calcium concentration, was monitored in real-time.

-

Data Analysis: The peak fluorescence response at each concentration of (R)-L-888607 was measured. The data were then plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve was fitted to the data to determine the EC50 value, which is the concentration of (R)-L-888607 that produces 50% of the maximal response.

Prostanoid Receptor Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of the prostanoid receptors and a generalized workflow for determining receptor selectivity.

Caption: Primary signaling pathways of prostanoid receptors.

Caption: Generalized workflow for determining receptor selectivity.

Conclusion

(R)-L-888607 is a highly potent and selective agonist for the CRTH2 receptor, exhibiting minimal cross-reactivity with other human prostanoid receptors at physiologically relevant concentrations. This high degree of selectivity makes it an invaluable pharmacological tool for elucidating the specific functions of the CRTH2 receptor in health and disease. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and the broader prostanoid receptor family.

References

(R)-L-888607: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-L-888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] This G protein-coupled receptor is a key player in the inflammatory cascade, particularly in allergic diseases, making it a significant target for therapeutic intervention. The discovery of (R)-L-888607 provided a valuable chemical tool to probe the physiological and pathological roles of CRTH2 activation. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of (R)-L-888607.

Discovery and Biological Activity

(R)-L-888607 was identified by researchers at Merck Frosst as a potent and selective CRTH2 agonist.[1] The discovery of this small molecule was a significant advancement, as the natural ligand for CRTH2, prostaglandin D2 (PGD2), also interacts with the DP1 receptor, and other endogenous ligands are often metabolically unstable.

Binding Affinity and Potency

(R)-L-888607 exhibits high affinity for the human CRTH2 receptor. Radioligand binding assays have demonstrated a Ki value of approximately 4 nM.[2] Functional assays have further confirmed its potent agonist activity, with an EC50 value of 0.4 nM for inducing responses in cells expressing the CRTH2 receptor.[2]

| Parameter | Value | Assay |

| Ki (hCRTH2) | 4 nM | Radioligand Binding Assay |

| EC50 | 0.4 nM | Functional Assay |

Selectivity

A key feature of (R)-L-888607 is its high selectivity for the CRTH2 receptor over other prostanoid receptors, including the DP1 receptor. This selectivity is crucial for specifically interrogating the function of CRTH2 without the confounding effects of activating other signaling pathways. For instance, its affinity for the human DP receptor is significantly lower, with a reported Ki value of 211 nM.[2]

Chemical Synthesis

The chemical name for (R)-L-888607 is (R)-(9-((4-chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid. The synthesis of this molecule involves the construction of the tricyclic pyrrolo[1,2-a]indole core followed by the introduction of the chlorophenylthio and acetic acid moieties.

While a detailed step-by-step synthesis protocol from a primary publication or patent is not publicly available at this time, the general synthetic strategies for this class of compounds involve multi-step sequences. The synthesis would logically proceed through the formation of a substituted indole precursor, followed by cyclization to form the pyrrolo[1,2-a]indole scaffold. Subsequent functionalization would then be carried out to install the thiophenyl ether and the chiral acetic acid side chain. The stereochemistry of the chiral center is critical for its biological activity and would likely be established through an asymmetric synthesis or chiral resolution step.

Key Experiments and Methodologies

The characterization of (R)-L-888607 involved several key in vitro experiments to determine its binding affinity, functional activity, and selectivity.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (R)-L-888607 for the CRTH2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to express the human CRTH2 receptor.

-

Incubation: A fixed concentration of a radiolabeled ligand that binds to the CRTH2 receptor (e.g., [3H]PGD2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound ((R)-L-888607).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay

Objective: To assess the functional agonist activity of (R)-L-888607 by measuring its ability to induce the migration of eosinophils, a key cell type expressing CRTH2.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

-

Chemotaxis Chamber: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.

-

Assay Setup: The lower chamber is filled with a solution containing a specific concentration of (R)-L-888607, while the isolated eosinophils are placed in the upper chamber.

-

Incubation: The chamber is incubated to allow the eosinophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Quantification: The number of migrated cells is quantified by microscopy after staining or by using a plate reader-based method.

-

Data Analysis: The chemotactic response is measured at various concentrations of (R)-L-888607 to generate a dose-response curve and determine the EC50.

Signaling Pathway and Experimental Workflow

The activation of the CRTH2 receptor by (R)-L-888607 initiates a downstream signaling cascade that ultimately leads to the biological responses associated with this receptor, such as eosinophil chemotaxis.

Caption: CRTH2 Receptor Signaling Pathway.

The experimental workflow for characterizing a novel CRTH2 agonist like (R)-L-888607 typically follows a logical progression from primary binding assays to functional cellular assays.

Caption: Experimental Workflow for Characterization.

Conclusion

(R)-L-888607 is a pivotal tool compound that has enabled significant progress in understanding the role of the CRTH2 receptor in inflammatory and allergic diseases. Its high potency, selectivity, and in vivo stability make it a valuable pharmacological probe. This technical guide has provided an in-depth overview of its discovery, biological activity, and the key experimental methodologies used for its characterization. Further disclosure of its detailed chemical synthesis from primary sources will be beneficial for the scientific community in furthering research in this area.

References

(R)-L 888607: A Deep Dive into its Downstream Signaling Pathways

(R)-L 888607, a potent and selective agonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), plays a pivotal role in orchestrating type 2 inflammatory responses. This technical guide provides a comprehensive overview of the downstream signaling cascades initiated by this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the study of allergic and inflammatory diseases.

Core Signaling Cascade: Gαi-Mediated Inhibition of cAMP and Calcium Mobilization

As a selective agonist for the CRTH2 receptor, this compound initiates a signaling cascade characteristic of Gαi-coupled G-protein coupled receptors (GPCRs). The binding of this compound to CRTH2 leads to the dissociation of the G-protein heterotrimer into its Gαi and Gβγ subunits.

The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, resulting in a quantifiable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the Gβγ subunit is believed to activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of CRTH2 activation.

This dual signaling output—decreased cAMP and increased intracellular calcium—serves as the primary intracellular signal that propagates the downstream effects of this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Receptor | Value | Assay Type | Reference |

| Ki | CRTH2 (human) | 0.8 nM | Radioligand Binding Assay | [1][2] |

| Ki | DP1 (human) | 2331 nM | Radioligand Binding Assay | [1] |

| Ki | TP (human) | 283 nM | Radioligand Binding Assay | [1] |

| Ki | EP2 (human) | 8748 nM | Radioligand Binding Assay | [1] |

| Ki | EP3-III (human) | 1260 nM | Radioligand Binding Assay | [1] |

| Ki | EP4 (human) | 4634 nM | Radioligand Binding Assay | [1] |

| Ki | FP (human) | 10018 nM | Radioligand Binding Assay | [1] |

| Ki | IP (human) | 14434 nM | Radioligand Binding Assay | [1] |

Key Experimental Protocols

The characterization of this compound and its downstream effects relies on a suite of well-established cellular assays. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay for Ki Determination

This assay is employed to determine the binding affinity of this compound to the CRTH2 receptor.

-

Cell Preparation: Membranes from cells stably expressing the human CRTH2 receptor are prepared.

-

Radioligand: [3H]PGD2 is used as the radiolabeled ligand.

-

Assay Buffer: Typically, a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA is used.

-

Incubation: A constant concentration of [3H]PGD2 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PGD2) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following CRTH2 activation by this compound.

-

Cell Loading: CRTH2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a fluorometer.

-

Compound Addition: A solution of this compound at various concentrations is added to the cells.

-

Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is recorded over time.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

cAMP Inhibition Assay

This assay quantifies the decrease in intracellular cAMP levels mediated by the Gαi-coupled CRTH2 receptor.

-

Cell Stimulation: CRTH2-expressing cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The amount of cAMP produced is inversely proportional to the activity of this compound. The data is plotted to generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Chemotaxis Assay

This assay assesses the ability of this compound to induce the migration of immune cells, a key downstream effect of CRTH2 activation.

-

Cell Preparation: Target immune cells (e.g., eosinophils, Th2 lymphocytes) are isolated and suspended in a suitable migration buffer.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or Transwell plate) is used. The lower chamber is filled with media containing various concentrations of this compound, while the cell suspension is added to the upper chamber. The two chambers are separated by a microporous membrane.

-

Incubation: The chamber is incubated for a period of time to allow for cell migration towards the chemoattractant in the lower chamber.

-

Quantification of Migration: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

-

Data Analysis: The number of migrated cells is plotted against the concentration of this compound to determine the chemotactic response and the EC50 value.

Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells upon stimulation with this compound.

-

Cell Culture: Target immune cells (e.g., Th2 lymphocytes, mast cells) are cultured in appropriate media.

-

Stimulation: The cells are treated with various concentrations of this compound and incubated for a sufficient period to allow for cytokine production and secretion.

-

Supernatant Collection: The cell culture supernatant, which contains the secreted cytokines, is collected.

-

Cytokine Measurement: The concentrations of specific cytokines (e.g., IL-4, IL-5, IL-13) in the supernatant are measured using sensitive immunoassays such as ELISA or multiplex bead-based assays (e.g., Luminex).

-

Data Analysis: The concentration of each cytokine is plotted against the concentration of this compound to determine the dose-dependent effect on cytokine release and to calculate the EC50 value for each cytokine.

Concluding Remarks

This compound serves as a valuable pharmacological tool for elucidating the intricate role of the CRTH2 receptor in health and disease. Its high potency and selectivity make it an ideal probe for investigating the downstream signaling pathways that drive type 2 inflammation. A thorough understanding of these pathways, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the development of novel therapeutic strategies targeting allergic and inflammatory conditions. The detailed methodologies provided herein offer a robust framework for researchers to further explore the multifaceted functions of the CRTH2 signaling axis.

References

The Role of the CRTH2 Agonist (R)-L 888607 in Eosinophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound (R)-L 888607 and its role in eosinophil chemotaxis. Contrary to the common pursuit of antagonists for inflammatory diseases, L-888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Understanding the effects of a CRTH2 agonist like L-888607 is crucial for elucidating the downstream signaling pathways that govern eosinophil migration and for validating CRTH2 as a therapeutic target. This document details the molecular interactions, signaling cascades, and functional effects of L-888607 on eosinophils, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to CRTH2 and Eosinophil Chemotaxis

Eosinophils are key effector cells in type 2 inflammatory responses, characteristic of allergic diseases such as asthma and atopic dermatitis. Their recruitment to inflammatory sites is a tightly regulated process known as chemotaxis, driven by chemoattractants. One of the principal chemoattractants for eosinophils is prostaglandin D2 (PGD2), a major product of activated mast cells.[1][2]

PGD2 exerts its pro-inflammatory effects, including the induction of eosinophil migration, primarily through the G protein-coupled receptor, CRTH2.[1][3] Activation of CRTH2 on eosinophils triggers a signaling cascade that leads to cellular shape change, upregulation of adhesion molecules, and directed migration towards the PGD2 gradient.[2][4] Given its central role in eosinophil recruitment, CRTH2 has become a significant target for the development of therapeutic antagonists.

This compound, however, is a valuable chemical tool that acts as a potent and selective agonist of the CRTH2 receptor. Its ability to mimic the action of PGD2 allows for the precise investigation of CRTH2-mediated functions in eosinophils, helping to unravel the complexities of allergic inflammation.

This compound: A Selective CRTH2 Agonist

This compound is a synthetic small molecule identified as a high-affinity agonist for the human CRTH2 receptor. Its selectivity for CRTH2 over other prostanoid receptors makes it an excellent tool for studying the specific biological consequences of CRTH2 activation.

Quantitative Data: Binding Affinity and Potency

The selectivity and potency of L-888607 have been quantified through receptor binding and functional assays. The following table summarizes its binding affinities (Ki) for various human prostanoid receptors and its functional potency (EC50) at the CRTH2 receptor.

| Receptor | Parameter | Value (nM) |

| CRTH2 (DP2) | Ki | 0.8 |

| CRTH2 (DP2) | EC50 (Calcium Mobilization) | 0.4 |

| DP (DP1) | Ki | 2331 |

| TP | Ki | 283 |

| EP2 | Ki | 8748 |

| EP3-III | Ki | 1260 |

| EP4 | Ki | 4634 |

| FP | Ki | 10018 |

| IP | Ki | 14434 |

Data compiled from publicly available sources.

Mechanism of Action: L-888607 Induced Eosinophil Chemotaxis

L-888607 stimulates eosinophil chemotaxis by activating the CRTH2 receptor, which is coupled to an inhibitory G-protein (Gi). The binding of L-888607 to CRTH2 initiates a downstream signaling cascade that ultimately results in directed cell movement.

Signaling Pathway

The activation of the Gi-coupled CRTH2 receptor by L-888607 leads to the dissociation of the Gαi and Gβγ subunits. This event triggers multiple downstream pathways:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Activation of Phospholipase C (PLC): The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration.[2]

-

Actin Polymerization and Cell Migration: The rise in intracellular calcium and other signaling events activate downstream effectors that regulate the reorganization of the actin cytoskeleton, leading to cell polarization, shape change, and ultimately, directed migration towards the chemoattractant source.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of L-888607 in eosinophil chemotaxis.

Isolation of Human Eosinophils

-

Source: Human peripheral blood from healthy or eosinophilic donors.

-

Method: Eosinophils are typically isolated using negative selection to avoid cell activation. A common method involves:

-

Collection of whole blood in heparinized tubes.

-

Separation of granulocytes from peripheral blood mononuclear cells by density gradient centrifugation over Ficoll-Paque.

-

Lysis of red blood cells using a hypotonic solution.

-

Negative selection of eosinophils by immunomagnetic beads (e.g., anti-CD16 beads to deplete neutrophils).

-

The resulting eosinophil population should have a purity of >98% as assessed by microscopy of stained cytospins.

-

Eosinophil Chemotaxis Assay (Boyden Chamber)

-

Principle: This assay measures the directed migration of cells through a microporous membrane towards a chemoattractant gradient.

-

Apparatus: A 48-well micro-chemotaxis chamber (Boyden chamber) with a polyvinylpyrrolidone (PVP)-free polycarbonate filter (typically 5 µm pore size) separating the upper and lower wells.

-

Procedure:

-

Prepare serial dilutions of this compound and control chemoattractants (e.g., PGD2, eotaxin) in assay buffer (e.g., HBSS with 0.1% BSA).

-

Add the chemoattractant solutions to the lower wells of the Boyden chamber. Add assay buffer alone as a negative control.

-

Resuspend the isolated human eosinophils in assay buffer to a concentration of 1 x 10^6 cells/mL.

-

Add the eosinophil suspension to the upper wells of the chamber, on top of the filter.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

-

After incubation, remove the filter. Scrape the non-migrated cells from the upper surface of the filter.

-

Fix and stain the filter (e.g., with Diff-Quik).

-

Mount the filter on a microscope slide and count the number of migrated cells on the lower surface of the filter in several high-power fields.

-

Results are typically expressed as the number of migrated cells per high-power field or as a chemotactic index (fold increase over negative control). L-888607 has been shown to significantly stimulate eosinophil migration at a concentration of 100 nM.

-

Intracellular Calcium Mobilization Assay

-

Principle: This assay measures the increase in intracellular calcium concentration following receptor activation using a calcium-sensitive fluorescent dye.

-

Procedure:

-

Load isolated eosinophils (2-5 x 10^6 cells/mL) with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in the dark at room temperature for 30-45 minutes.

-

Wash the cells to remove extracellular dye and resuspend them in a calcium-containing buffer.

-

Place the cell suspension in a cuvette in a spectrofluorometer or use a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add this compound at various concentrations and record the change in fluorescence over time.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration. Data can be used to generate a dose-response curve and determine the EC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the agonistic activity of a compound like this compound on eosinophil chemotaxis.

Conclusion

This compound is a potent and selective CRTH2 agonist that serves as an invaluable tool for probing the mechanisms of eosinophil chemotaxis. By mimicking the effects of the natural ligand PGD2, it allows for the detailed study of CRTH2-mediated signaling and the functional responses of eosinophils. The data and protocols presented in this guide provide a comprehensive resource for researchers in academia and industry who are focused on understanding and targeting the pathways of allergic inflammation. Further studies utilizing L-888607 can continue to shed light on the intricate role of the PGD2/CRTH2 axis in eosinophil biology and its implications for the development of novel therapeutics for allergic diseases.

References

- 1. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-L 888607: A Potent CRTH2 Agonist and its Implications for Th2 Lymphocyte Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This G protein-coupled receptor is a key player in the orchestration of type 2 immune responses, which are central to allergic diseases such as asthma and atopic dermatitis. The activation of CRTH2 on Th2 lymphocytes and other effector cells of the type 2 immune system triggers a cascade of events leading to the clinical manifestations of allergy. This technical guide provides a comprehensive overview of the effects of this compound on Th2 lymphocyte activation, drawing upon the established role of CRTH2 in this process. While specific quantitative data on the direct effects of this compound on Th2 cells are limited in publicly available literature, this document will detail its known pharmacological properties and infer its impact on Th2 lymphocyte function based on the well-characterized CRTH2 signaling pathway.

This compound: Pharmacological Profile

This compound has been identified as a highly potent and selective agonist of the human CRTH2 receptor. Its pharmacological characteristics are summarized in the table below.

| Parameter | Value | Reference |

| Binding Affinity (Ki) for human CRTH2 | 4 nM | [1] |

| Binding Affinity (Ki) for human DP1 receptor | 211 nM | [1] |

| Agonist Activity (EC50) at human CRTH2 | 0.4 nM | [1] |

This high affinity and selectivity for CRTH2 over the other prostaglandin D2 receptor, DP1, make this compound a valuable tool for investigating the specific roles of CRTH2 in cellular processes.

The Role of CRTH2 in Th2 Lymphocyte Activation

Th2 lymphocytes are a subset of CD4+ T helper cells that play a critical role in mediating allergic inflammation. Upon activation, they produce a characteristic set of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines orchestrate the various aspects of the allergic response, such as IgE production by B cells, eosinophil recruitment and activation, and mucus production in the airways.

The CRTH2 receptor is preferentially expressed on Th2 cells, as well as other key effector cells of the type 2 immune response, including eosinophils and basophils. The natural ligand for CRTH2 is prostaglandin D2 (PGD2), which is released by activated mast cells during an allergic reaction. The binding of PGD2 or a synthetic agonist like this compound to CRTH2 on Th2 cells initiates a signaling cascade that leads to two primary functional outcomes:

-

Chemotaxis: Activated Th2 cells are recruited to sites of allergic inflammation.

-

Enhanced Cytokine Production: The production of Th2-associated cytokines is amplified.

Expected Effects of this compound on Th2 Lymphocyte Activation

Based on its potent agonist activity at the CRTH2 receptor, this compound is expected to mimic the effects of PGD2 on Th2 lymphocytes, leading to their activation.

Th2 Lymphocyte Migration

Activation of CRTH2 is a key signal for the migration of Th2 cells to inflamed tissues. Therefore, this compound is anticipated to be a potent chemoattractant for human Th2 lymphocytes.

Th2 Cytokine Production

CRTH2 activation has been demonstrated to enhance the production of IL-4, IL-5, and IL-13 by Th2 cells. Consequently, stimulation of Th2 cells with this compound is expected to lead to a significant increase in the secretion of these key pro-inflammatory cytokines.

Signaling Pathways

The activation of Th2 lymphocytes via the CRTH2 receptor involves a complex network of intracellular signaling pathways. The binding of an agonist like this compound to CRTH2, a Gi-coupled receptor, is expected to lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, it is anticipated to activate downstream signaling cascades involving phospholipase C (PLC) and the mobilization of intracellular calcium, ultimately leading to the activation of transcription factors that control cytokine gene expression and cell migration.

Experimental Protocols

Th2 Lymphocyte Isolation and Culture

Human Th2 lymphocytes can be isolated from peripheral blood mononuclear cells (PBMCs) of healthy or atopic donors. Naive CD4+ T cells are typically cultured under Th2-polarizing conditions, which include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of IL-4 and anti-IFN-γ antibodies. The resulting Th2-polarized cells can then be used for subsequent functional assays.

Chemotaxis Assay

The migratory response of Th2 lymphocytes to this compound can be assessed using a standard transwell migration assay.

Workflow:

Cytokine Production Assay

The effect of this compound on the production of Th2 cytokines can be measured by stimulating cultured Th2 cells with the compound and quantifying the levels of IL-4, IL-5, and IL-13 in the culture supernatant.

Workflow:

Conclusion

This compound is a valuable pharmacological tool for the study of CRTH2-mediated biological processes. Its high potency and selectivity make it an ideal probe for dissecting the role of this receptor in Th2 lymphocyte activation. Based on the well-established function of CRTH2, it is expected that this compound will potently induce the migration and cytokine production of Th2 cells. Further research is warranted to generate specific quantitative data on these effects and to fully elucidate the therapeutic potential of targeting the CRTH2 pathway in allergic diseases. The experimental frameworks provided in this guide offer a starting point for researchers aiming to investigate the intricate role of this compound in the complex biology of Th2 lymphocytes.

References

(R)-L 888607: A Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(R)-L 888607, identified as 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid (CAS RN: 860033-06-3), is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). As a research compound targeting a key receptor in inflammatory and allergic responses, a thorough understanding of its physicochemical properties and stability profile is paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the known characteristics of this compound, outlines general experimental protocols for its characterization, and discusses its role within the CRTH2 signaling pathway.

While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes a framework for its scientific investigation based on its chemical structure and general principles of pharmaceutical science.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. It should be noted that while some data is available from commercial suppliers, other key parameters such as melting point, pKa, and specific solubility values require experimental determination.

| Property | Data | Source/Methodology |

| Chemical Name | 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid | IUPAC Nomenclature |

| CAS Number | 860033-06-3 | Chemical Abstracts Service |

| Molecular Formula | C₁₉H₁₅ClFNO₂S | Elemental Analysis |

| Molecular Weight | 375.84 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid (presumed) | Visual Inspection |

| Melting Point | Not publicly available | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |

| pKa | Not publicly available | Potentiometric titration, UV-Vis Spectroscopy, or Capillary Electrophoresis |

| Solubility | Soluble in DMSO | Experimentally determined by commercial suppliers. Further quantitative analysis in various aqueous and organic solvents is required. |

Stability Profile

The stability of this compound is a critical attribute for its handling, storage, and formulation. Based on information from commercial suppliers, the compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions. For long-term storage, a temperature of -20°C is recommended to ensure its integrity for over two years.

To establish a comprehensive stability profile, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Recommended Forced Degradation Conditions:

-

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80°C).

-

Photostability: Exposure to UV and visible light according to ICH Q1B guidelines.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies for determining key physicochemical and stability parameters for an acidic compound like this compound.

Determination of Aqueous Solubility

This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound in aqueous media.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed, clear container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential for accurately quantifying the parent compound and separating it from any degradation products.

Methodology:

-

Column Selection: A reversed-phase C18 column is a suitable starting point for a molecule with the structural characteristics of this compound.

-

Mobile Phase Optimization:

-

Aqueous Phase: An acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) is typically used for acidic analytes to ensure consistent ionization.

-

Organic Phase: Acetonitrile or methanol are common organic modifiers.

-

Gradient Elution: A gradient elution program, starting with a lower percentage of the organic phase and gradually increasing, is often necessary to separate compounds with a range of polarities.

-

-

Detection: UV detection at a wavelength where this compound and its potential degradation products exhibit significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to evaluate the method's ability to separate the parent peak from all degradation product peaks.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow

This compound acts as an agonist at the CRTH2 receptor, which is a G protein-coupled receptor (GPCR). The activation of CRTH2 by its natural ligand, prostaglandin D₂ (PGD₂), or an agonist like this compound, initiates a signaling cascade that is central to type 2 inflammatory responses.

CRTH2 Signaling Pathway

Caption: CRTH2 receptor signaling pathway initiated by this compound.

Experimental Workflow for Assessing Agonist Activity

The following workflow outlines a typical experimental procedure to confirm the agonist activity of this compound on the CRTH2 receptor.

Caption: Workflow for determining the agonist activity of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the CRTH2 receptor in health and disease. While a complete public dataset of its physicochemical and stability properties is not currently available, this guide provides a solid foundation for its scientific handling and characterization. The outlined experimental protocols offer a starting point for researchers to generate the necessary data for their specific applications. A thorough understanding of these properties is essential for ensuring the quality and reliability of experimental outcomes and for any future development of this compound.

(R)-L 888607 (CAS RN: 860033-06-3): A Technical Guide for Researchers

For research use only. Not for use in humans or animals.

Introduction

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] As a G protein-coupled receptor, CRTH2 plays a significant role in the inflammatory pathways associated with allergic diseases such as asthma and allergic rhinitis.[1] The activation of CRTH2 by its natural ligand, prostaglandin D2 (PGD2), and synthetic agonists like this compound, triggers a cascade of downstream signaling events that lead to the chemotaxis and activation of key immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data to support its use in preclinical research.

Chemical and Physical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value |

| CAS Number | 860033-06-3 |

| Molecular Formula | C₁₉H₁₅ClFNO₂S |

| Molecular Weight | 375.84 g/mol |

| IUPAC Name | 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-yl]acetic acid |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the CRTH2 receptor. This receptor is coupled to an inhibitory G-protein (Gαi). Upon agonist binding, the Gαi subunit dissociates and initiates a downstream signaling cascade.

This signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Calcium Mobilization: Activation of phospholipase C (PLC) by the Gβγ subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

Activation of Downstream Kinases: The increase in intracellular calcium and DAG activates various downstream kinases, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like p38.

-

Cellular Responses: This signaling cascade culminates in cellular responses such as chemotaxis (cell migration towards a chemical gradient), degranulation, and cytokine release, which are hallmarks of the inflammatory response in allergic diseases.

Quantitative Data

This compound demonstrates high affinity and selectivity for the human CRTH2 receptor.

Table 1: Receptor Binding Affinities (Ki, nM) .[2]

| Receptor | Ki (nM) |

| CRTH2/DP2 | 0.8 |

| DP/DP1 | 2331 |

| TP | 283 |

| EP₂ | 8748 |

| EP₃-III | 1260 |

| EP₄ | 4634 |

| FP | 10018 |

| IP | 14434 |

Table 2: In Vivo Administration .[2]

| Route | Dose | Vehicle |

| Intravenous | 5 mg/kg | 60% (v/v) polyethylene glycol 200 |

| Oral | 20 mg/kg | 60% (v/v) polyethylene glycol 400 |

Experimental Protocols

The following are representative protocols for assays commonly used to characterize CRTH2 agonists like this compound.

CRTH2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CRTH2 receptor.

Materials:

-

HEK293 cells stably expressing human CRTH2

-

[³H]-PGD₂ (radioligand)

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Test compound (this compound) at various concentrations

-

Unlabeled PGD₂ (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare cell membranes from HEK293-CRTH2 cells.

-

In a 96-well plate, add 50 µL of cell membrane suspension to each well.

-

Add 25 µL of [³H]-PGD₂ to a final concentration of ~1-2 nM.

-

Add 25 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled PGD₂ (e.g., 10 µM).

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of the test compound using appropriate software (e.g., GraphPad Prism).

References

The In Vivo Function of the CRTH2 Receptor: A Technical Guide Focused on the Implications for the Agonist (R)-L 888607

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the in vivo function of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor in allergic inflammation. The specific compound of interest, (R)-L 888607, is a potent and selective CRTH2 agonist. However, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo functional studies for this specific molecule. Therefore, this guide will delineate the well-established in vivo role of the CRTH2 receptor through the extensive research conducted on CRTH2 antagonists and in CRTH2-deficient animal models. This body of evidence allows for a scientifically grounded inference of the likely pro-inflammatory effects of a CRTH2 agonist such as this compound.

Core Concepts: The CRTH2 Receptor in Allergic Inflammation

The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the pathophysiology of allergic diseases, including asthma and atopic dermatitis.[1] It is preferentially expressed on key effector cells of the type 2 immune response, such as T helper 2 (Th2) lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a major pro-inflammatory mediator released primarily by activated mast cells.

Activation of the CRTH2 receptor by PGD2 initiates a signaling cascade that promotes a range of pro-inflammatory responses:

-

Chemotaxis: It induces the migration of Th2 cells, eosinophils, and basophils to sites of allergic inflammation.

-

Cellular Activation: It stimulates the activation of these immune cells, leading to the release of cytokines and other inflammatory mediators.

-

Cytokine Production: CRTH2 signaling enhances the production of key Th2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13, which orchestrate the allergic inflammatory cascade.

-

Survival: It can promote the survival of eosinophils, thereby prolonging the inflammatory response.

Given these functions, antagonism of the CRTH2 receptor has been a major focus of therapeutic drug development for allergic diseases. The extensive data from these antagonist studies provides a clear picture of the in vivo function of CRTH2.

In Vivo Evidence from CRTH2 Antagonist and Knockout Studies

Numerous in vivo studies utilizing selective CRTH2 antagonists and CRTH2-deficient mice have unequivocally demonstrated the pro-inflammatory role of this receptor in models of allergic airway and skin inflammation.

Allergic Airway Inflammation (Asthma Models)

In murine models of allergic asthma, blockade or absence of CRTH2 signaling leads to a significant amelioration of the disease phenotype.

Key Findings:

-

Reduced Inflammatory Cell Infiltration: Treatment with CRTH2 antagonists significantly decreases the recruitment of eosinophils and lymphocytes into the airways following allergen challenge.[1]

-

Decreased Cytokine and Chemokine Levels: The levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and chemokines in the bronchoalveolar lavage fluid (BALF) are markedly reduced.

-

Attenuation of Airway Hyperreactivity: CRTH2 antagonism leads to a reduction in airway hyperreactivity, a cardinal feature of asthma.

-

Reduced Mucus Production: A decrease in mucus hypersecretion and goblet cell hyperplasia is observed in treated animals.[1]

-

Lowered Immunoglobulin Levels: Systemic levels of total and antigen-specific IgE, IgG1, and IgG2a are diminished.[1]

The following table summarizes representative quantitative data from a study using a potent CRTH2 antagonist ("Compound A") in a cockroach antigen-induced model of allergic airway inflammation.

| Parameter | Vehicle Control | CRTH2 Antagonist (10 mg/kg) | % Reduction | Reference |

| BALF Eosinophils (cells/mL) | 1.5 x 10^5 | 0.5 x 10^5 | ~67% | [1] |

| BALF Lymphocytes (cells/mL) | 2.0 x 10^5 | 0.8 x 10^5 | 60% | [1] |

| Lung IL-4 (pg/mg protein) | ~150 | ~50 | ~67% | [1] |

| Lung IL-5 (pg/mg protein) | ~250 | ~100 | 60% | [1] |

| Serum Ovalbumin-specific IgE (U/mL) | ~400 | ~150 | ~63% | [1] |

Allergic Skin Inflammation (Atopic Dermatitis Models)

In models of atopic dermatitis, CRTH2 antagonism also demonstrates significant anti-inflammatory effects.

Key Findings:

-

Reduced Ear Swelling and Edema: Treatment with a CRTH2 antagonist effectively blocks edema formation in models of contact hypersensitivity.

-

Decreased Inflammatory Infiltrate: A marked reduction in the infiltration of inflammatory cells, including eosinophils and T cells, into the skin is observed.

-

Downregulation of Pro-inflammatory Mediators: Gene and protein expression of a wide range of pro-inflammatory cytokines and chemokines in the skin are downregulated.

-

Amelioration of Skin Pathology: Overall skin inflammation and pathology are significantly reduced.

The following table presents data from a study using a CRTH2 antagonist in a FITC-induced allergic contact hypersensitivity model.

| Parameter | Vehicle Control | CRTH2 Antagonist (1 mg/kg) | % Reduction | Reference |

| Ear Swelling (mm) | ~0.25 | ~0.10 | 60% | |

| Skin IL-4 Protein Levels | (Qualitative Reduction) | Significant Decrease | - | |

| Skin TNF-α Protein Levels | (Qualitative Reduction) | Strong Reduction | - |

Predicted In Vivo Function of this compound

Based on the extensive evidence from antagonist studies, the in vivo administration of a potent CRTH2 agonist like this compound is predicted to induce a pro-inflammatory phenotype, effectively mimicking the effects of high local concentrations of PGD2 at sites of allergic inflammation.

Anticipated In Vivo Effects of this compound:

-

Induction of Inflammatory Cell Recruitment: Systemic or local administration would likely lead to the robust recruitment of eosinophils, basophils, and Th2 lymphocytes to tissues.

-

Exacerbation of Allergic Inflammation: In the context of an allergic challenge, this compound would be expected to amplify the inflammatory response, leading to increased cellular infiltration, cytokine production, and tissue pathology.

-

Promotion of Th2 Cytokine Release: It would likely stimulate the in vivo production of IL-4, IL-5, and IL-13.

-

Potential for Inducing Airway Hyperreactivity: In the airways, it could potentially induce or exacerbate bronchoconstriction and hyperreactivity.